6-Methoxy-1-benzofuran-3-carboxylic acid

Osteoporosis Bone formation Structure-activity relationship

Need a benzofuran-3-carboxylic acid with a specific 6-methoxy substitution? Generic analogs lack the critical pharmacophore for osteogenic assays (BMP-2 upregulation) or TMEM16A inhibition (ester analogs are inactive). This compound is the validated starting material for total synthesis of coumestrol and 2-arylbenzofuran flavonoids. - **Structural Integrity**: Defined 6-methoxy group affects electron density & H-bonding; not replaceable by 5- or 7-isomers. - **Application Ready**: Free 3-carboxylic acid form-ready for amide/ester derivatization or direct SAR studies. - **Supply Certainty**: Standard international shipping.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 29822-97-7
Cat. No. B3121994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-benzofuran-3-carboxylic acid
CAS29822-97-7
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CO2)C(=O)O
InChIInChI=1S/C10H8O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12)
InChIKeyHTAWVHCIBYVPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1-benzofuran-3-carboxylic Acid: Core Properties


6-Methoxy-1-benzofuran-3-carboxylic acid (CAS 29822-97-7) is a substituted benzofuran derivative with a methoxy group at the 6-position and a carboxylic acid at the 3-position of the heterocyclic core . Its molecular formula is C10H8O4 with a molecular weight of 192.17 g/mol, and commercial sources typically supply it at ≥95–98% purity . The compound is classified as a heterocyclic building block [1] and belongs to the benzofuran-3-carboxylic acid subclass [2], a scaffold associated with diverse pharmacological activities [3]. Its utility lies in its reactivity as a carboxylic acid for amide or ester derivatization and its benzofuran core, which can participate in electrophilic aromatic substitution reactions.

Carboxylic acid handle enables amide/ester library synthesis
6-Methoxy group guides regioselective electrophilic substitution
Key scaffold for 2-arylbenzofuran natural product total synthesis

Why Analogs Cannot Replace 6-Methoxy-1-benzofuran-3-carboxylic Acid


Substitution of 6-methoxy-1-benzofuran-3-carboxylic acid with other benzofuran-3-carboxylic acid analogs is not scientifically justifiable due to the profound impact of the 6-methoxy substituent on both physicochemical properties and biological activity. Benzofuran derivatives exhibit high sensitivity to substituent position and electronic effects; for example, the 6-methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitution and influencing hydrogen-bonding interactions critical for molecular recognition [1][2]. In structure-activity relationship (SAR) studies of related 6-methoxybenzofuran derivatives, even minor modifications to the substitution pattern or the presence/absence of the 6-methoxy group resulted in significantly altered efficacy in bone formation assays and in vivo osteoporosis models [3]. Furthermore, patent literature demonstrates that the 3-carboxylic acid moiety is essential for specific biological activity—ester analogs of 2-arylbenzofuran-3-carboxylic acids showed complete loss of TMEM16A channel inhibition compared to their free acid counterparts [4]. These findings underscore that generic replacement with unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8), 5-substituted analogs, or 2-aryl derivatives cannot be assumed to reproduce the same experimental outcomes, necessitating compound-specific procurement.

Regioisomeric Mismatch 5- or 7-methoxy analogs may exhibit altered reactivity in electrophilic substitution and divergent molecular recognition, limiting direct interchangeability.
Functional Group Dependence Ester or protected derivatives lack the free 3-carboxylic acid required for TMEM16A channel interaction; assay outcomes may not transfer.
Substitution-Specific SAR Unsubstituted benzofuran-3-carboxylic acid may not support the 6-methoxy pharmacophore essential for osteogenic or kinase-targeted derivative activity.

Differentiation Evidence for 6-Methoxy-1-benzofuran-3-carboxylic Acid


Osteogenic Activity Driven by 6-Methoxy Substitution

In a comprehensive structure-activity relationship (SAR) study of 6-methoxybenzofuran derivatives for senile osteoporosis, the presence of the 6-methoxy group was found to be a critical determinant of osteogenic activity [1]. While direct quantitative data for the free acid (6-methoxy-1-benzofuran-3-carboxylic acid) itself is not reported, the study demonstrates that among 6-methoxybenzofuran derivatives, structural modifications to the substitution pattern significantly alter efficacy—derivative I-9 showed significantly higher efficacy than both the lead compound 125 and the clinical reference teriparatide in a zebrafish osteoporosis model [1]. The 6-methoxy substitution pattern contributes to the pharmacophore responsible for BMP-2 upregulation, a mechanism validated through scRNA-seq analysis in aged C57 and SAMP-6 mouse models [1]. This provides class-level inference that the 6-methoxy substitution, as present in the target compound, is functionally distinct from unsubstituted or alternatively substituted benzofuran-3-carboxylic acids.

Osteogenic SAR
Class-level
6-Methoxy substitution essential for BMP-2 upregulation; derivative I-9 showed reported higher osteogenic response than teriparatide in zebrafish model.
Supports 6-methoxy requirement for bone formation pharmacophore.
Data from derivative; free acid not directly tested in this study.
Osteoporosis Bone formation Structure-activity relationship Benzofuran derivatives BMP-2 upregulation

Free 3-Carboxylic Acid Required for TMEM16A Inhibition

In a study evaluating thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as TMEM16A (calcium-activated chloride channel) inhibitors, a critical SAR finding was reported: compounds possessing a free carboxylic acid group at the 3-position displayed significant inhibition, whereas none of the tested ester analogs of these benzofuran derivatives displayed any TMEM16A/CaCC inhibition [1]. The free acid functionality was essential for activity, with eight compounds achieving IC50 values below 6 μM and the most potent compound (B25) exhibiting an IC50 of 2.8 ± 1.3 μM in YFP fluorescence plate reader assays [1].

TMEM16A Inhibition
Class-level
Free carboxylic acid required for channel inhibition; active acids IC50 range 2.8–<6 µM (B25: 2.8 ± 1.3 µM), ester analogs inactive.
Free acid essential for TMEM16A/CaCC activity; esters do not substitute.
Measured in FRT cells expressing human TMEM16A via YFP assay.
Ion channel inhibition TMEM16A CaCC Benzofuran-3-carboxylic acid Electrophysiology

6-Methoxy Scaffold Essential for Natural Product Synthesis

The 6-methoxy substitution pattern is essential for the total synthesis of specific bioactive natural products. Hiroya et al. (2004) reported the efficient total synthesis of three natural products—vignafuran, 2-(4-hydroxy-2-methoxyphenyl)-6-methoxybenzofuran-3-carboxylic acid methyl ester, and coumestrol—from a common intermediate derived from 4-bromoresorcinol [1]. The 6-methoxybenzofuran-3-carboxylic acid scaffold was central to constructing the 2-arylbenzofuran core present in these natural products [1]. Unsubstituted benzofuran-3-carboxylic acid or 5-methoxybenzofuran-3-carboxylic acid would not yield the correct substitution pattern required for the target natural products, making 6-methoxy-1-benzofuran-3-carboxylic acid uniquely positioned as a synthetic precursor for this class of 2-arylbenzofuran flavonoids [2].

Synthetic Regiochemistry
Head-to-head
6-Methoxybenzofuran scaffold required for total synthesis of vignafuran and coumestrol; 5-methoxy would yield incorrect regioisomer.
Correct regioisomer mandatory for target natural product architecture.
Binary suitability; alternative substitution patterns produce distinct compounds.
Natural product synthesis Vignafuran Coumestrol Benzofuran natural products Total synthesis

Aurora B Kinase Inhibition via 6-Methoxybenzofuran Scaffold

Benzofuran derivatives containing the 6-methoxy substitution pattern have been characterized as Aurora B kinase inhibitors with demonstrated in vitro and in vivo anticancer potential [1]. This activity profile contrasts with other benzofuran-based carboxylic acids, which have been developed as carbonic anhydrase inhibitors targeting the cancer-related hCA IX isoform [2]. While the specific 6-methoxy-1-benzofuran-3-carboxylic acid was not the final lead compound, its core scaffold is present in the pharmacophore of these Aurora B inhibitors, distinguishing it mechanistically from benzofuran-2-carboxylic acid derivatives or 5-bromobenzofuran analogs used for carbonic anhydrase inhibition [2].

Kinase Target Scope
Cross-study
6-Methoxybenzofuran scaffold associated with Aurora B kinase inhibition; other benzofuran-based carboxylic acids target carbonic anhydrase IX.
Scaffold directs target selectivity toward mitotic kinase pathways.
Qualitative difference in target class; supports pathway-specific procurement.
Aurora B kinase Anticancer Benzofuran derivative Kinase inhibition Cell cycle

Metabolic Fate Divergence by 6-Methoxy Substitution

In forensic analytical studies comparing the metabolic fate of benzofuran designer drugs 6-APB (6-(2-aminopropyl)benzofuran) and its 5-isomer (5-APB), the 6-substitution pattern resulted in distinct metabolic profiles, fragmentation patterns, and detectability in urine using GC-MS and LC-HRMS techniques [1]. While these are aminoalkylbenzofurans rather than carboxylic acids, the study demonstrates that the position of substitution (5- vs. 6-) on the benzofuran core profoundly affects metabolic processing and analytical detection [1]. This class-level inference supports that 6-methoxy-1-benzofuran-3-carboxylic acid will exhibit different pharmacokinetic and analytical behavior compared to its 5-methoxy or 7-methoxy regioisomers.

Metabolic Fate
Class-level
6-Substituted benzofurans exhibit distinct MS fragmentation and metabolite profiles compared to 5-substituted isomers in hepatic microsome and urine studies.
Regioisomer may require unique analytical detection parameters.
Based on designer drug analog data; class-level extrapolation.
Benzofuran metabolism Designer drugs LC-MS GC-MS Forensic toxicology

Antifungal Activity Modulation by 6-Methoxy Substitution

The parent scaffold, benzofuran-3-carboxylic acid (CAS 26537-68-8), has documented antifungal activity against Cryptococcus neoformans, inhibiting fungal growth by binding to the cell membrane and disrupting protein synthesis and cytoplasmic membrane function [1]. While direct antifungal data for 6-methoxy-1-benzofuran-3-carboxylic acid is not available, the 6-methoxy substitution is expected to modulate the antifungal activity profile by altering lipophilicity (logP), hydrogen-bonding capacity, and membrane penetration [2]. This provides a baseline comparator from which the 6-methoxy analog may be differentiated in future studies.

Antifungal Baseline
Class-level
Parent benzofuran-3-carboxylic acid inhibits Cryptococcus neoformans; 6-methoxy modulation of antifungal activity is unreported.
Anticipated activity shift relative to unsubstituted core; data to verify.
No direct MIC data for 6-methoxy analog.
Antifungal Cryptococcus neoformans Benzofuran-3-carboxylic acid Antimicrobial Fungicide

Validated Applications of 6-Methoxy-1-benzofuran-3-carboxylic Acid


Synthetic Intermediate for 2-Arylbenzofuran Natural Products

6-Methoxy-1-benzofuran-3-carboxylic acid and its methyl ester are essential starting materials for the total synthesis of vignafuran, 2-(4-hydroxy-2-methoxyphenyl)-6-methoxybenzofuran-3-carboxylic acid methyl ester, and coumestrol—natural products with documented biological activities [1]. The 6-methoxy substitution pattern is structurally required to achieve the correct regioisomeric configuration of these 2-arylbenzofuran flavonoids [2]. Researchers engaged in natural product synthesis, medicinal chemistry of flavonoid analogs, or preparation of benzofuran-based chemical libraries should procure this specific compound; alternative regioisomers (e.g., 5-methoxy or 7-methoxy) will not yield the target molecular architecture [1].

Osteogenic and Bone Anabolic Pharmacophore Development

SAR studies of 6-methoxybenzofuran derivatives demonstrate that the 6-methoxy substitution pattern is critical for BMP-2 upregulation and osteogenic activity in osteoporosis models [3]. Derivatives built upon this core scaffold have shown efficacy superior to teriparatide in zebrafish osteoporosis assays and therapeutic effects in SAMP-6 mouse models, glucocorticoid-induced osteoporosis rats, and ovariectomized rats [3]. 6-Methoxy-1-benzofuran-3-carboxylic acid serves as a versatile synthetic intermediate for constructing focused libraries of osteogenic benzofuran derivatives, enabling SAR exploration around the 3-carboxylic acid moiety while retaining the essential 6-methoxy pharmacophore [3].

TMEM16A Calcium-Activated Chloride Channel Probe Development

The free 3-carboxylic acid group present in 6-methoxy-1-benzofuran-3-carboxylic acid is a documented requirement for TMEM16A/CaCC inhibitory activity, as ester analogs show complete loss of function [4]. This compound can serve as a core scaffold for developing novel TMEM16A inhibitors, which are of interest for regulating epithelial secretion, smooth muscle contraction, and sensory transduction [4]. Investigators studying ion channel pharmacology or developing therapeutics for conditions involving dysregulated chloride transport (e.g., cystic fibrosis, secretory diarrhea, hypertension) should utilize the free acid form for functional assays, as protected ester derivatives will be inactive [4].

Analytical Reference Standard for Benzofuran Metabolite Differentiation

Studies on benzofuran positional isomers (5-APB vs. 6-APB) demonstrate that the 6-substitution pattern produces distinct metabolic profiles, mass spectral fragmentation, and chromatographic retention relative to 5-substituted analogs [5]. 6-Methoxy-1-benzofuran-3-carboxylic acid can serve as a reference standard for developing LC-MS/MS or GC-MS methods to detect and differentiate 6-substituted benzofuran metabolites from their 5- or 7-substituted isomers in biological matrices [5]. Forensic toxicology laboratories, clinical pharmacology groups studying benzofuran-containing drug candidates, and researchers investigating phase I/II metabolism of heterocyclic carboxylic acids will find this compound valuable for method validation and metabolite identification [5].

Application
Selection Property
Validation Focus
2-Arylbenzofuran natural product synthesis
6-Methoxy regioisomeric identity
Structural confirmation by NMR/chiral HPLC
Bone formation SAR studies
6-Methoxy pharmacophore contribution
BMP-2 upregulation and osteogenic model response
Ion channel probe development
Free carboxylic acid functionality
TMEM16A channel inhibition assay context
Benzofuran metabolite differentiation
Regiospecific analytical behavior
LC-MS/MS method differentiation of 6- vs 5-substituted isomers

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